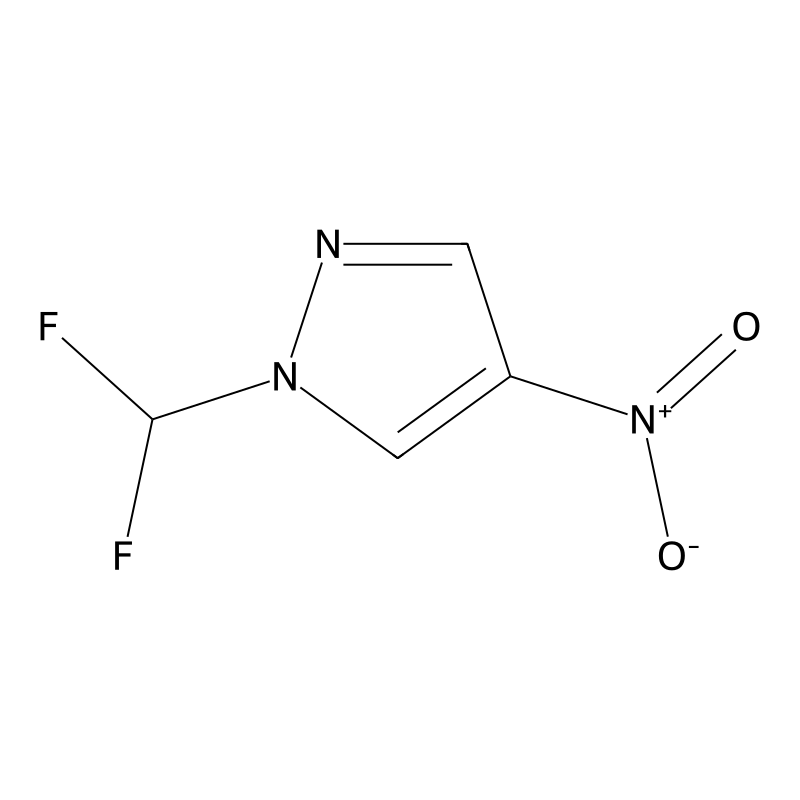

1-(difluoromethyl)-4-nitro-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Medicinal Chemistry: Research has investigated the use of 1-(DFM)-4-NP as a building block for the synthesis of novel medicinal compounds. The pyrazole ring is a common scaffold in many drugs, and the presence of the difluoromethyl and nitro groups may provide unique properties for drug development [PubChem, National Institutes of Health (.gov)].

- Material Science: Studies have explored the use of 1-(DFM)-4-NP in the development of new functional materials. The combination of aromatic and fluorinated groups in the molecule may be useful for applications in areas such as organic electronics [].

1-(Difluoromethyl)-4-nitro-1H-pyrazole is a chemical compound characterized by the presence of a difluoromethyl group and a nitro group attached to a pyrazole ring. Its molecular formula is C5H3F2N3O3, with a molecular weight of 191.09 g/mol. The unique arrangement of these functional groups imparts distinctive chemical and biological properties to the compound, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals .

- Oxidation: This compound can be oxidized to yield carboxylic acids or other oxidized derivatives, typically using oxidizing agents like potassium permanganate.

- Reduction: The nitro group can be reduced to form amine derivatives, often utilizing reducing agents such as sodium borohydride.

- Substitution Reactions: The difluoromethyl group can undergo nucleophilic substitution, leading to various substituted pyrazole derivatives.

These reactions highlight the compound's versatility as a building block in synthetic chemistry.

Research indicates that 1-(Difluoromethyl)-4-nitro-1H-pyrazole exhibits potential biological activities. It has been studied for its antibacterial and antioxidant properties. Additionally, it has shown promise in inhibiting specific enzymes and pathways relevant to drug discovery. Its mechanism of action includes the inhibition of protoporphyrinogen IX oxidase, which plays a crucial role in plant metabolism, thereby making it effective as a herbicide against certain weed species .

The synthesis of 1-(Difluoromethyl)-4-nitro-1H-pyrazole involves multiple steps:

- Difluoromethylation: The introduction of the difluoromethyl group is typically achieved using difluoromethylation reagents.

- Nitration: Following the incorporation of the difluoromethyl group, nitration is performed to introduce the nitro group onto the pyrazole ring.

- Reaction Conditions: Common solvents include dichloromethane and dimethyl sulfoxide, often in the presence of catalysts like silver complexes. Optimization for yield and purity is crucial in industrial settings, where continuous flow reactors may be employed for efficiency .

The applications of 1-(Difluoromethyl)-4-nitro-1H-pyrazole are diverse:

- Chemical Research: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Biological Research: The compound's potential as an antibacterial agent opens avenues for further exploration in drug development.

- Agricultural Use: It is utilized in developing herbicides with significant pre-emergent activity against narrowleaf weed species .

Interaction studies involving 1-(Difluoromethyl)-4-nitro-1H-pyrazole primarily focus on its mechanism of action within biological systems. For instance, its inhibitory effect on protoporphyrinogen IX oxidase highlights its potential as an herbicide. Further studies are required to elucidate its interactions with various molecular targets and pathways in both plant and microbial systems .

Several compounds share structural similarities with 1-(Difluoromethyl)-4-nitro-1H-pyrazole. Below is a comparison highlighting its uniqueness:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| Difluoromethyl pyridines | 0.53 | Contain pyridine rings instead of pyrazole rings |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 0.82 | Used as an intermediate for fungicides |

| 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 0.51 | Exhibits fungicidal activity through different mechanisms |

| 2-(4-Nitro-1H-pyrazol-1-yl)ethanol | 0.72 | Alcohol derivative with potential biological activity |

| 3-Chloro-1-methyl-4-nitro-1H-pyrazole | 0.70 | Chlorinated variant with differing properties |

The presence of both difluoromethyl and nitro groups distinguishes 1-(Difluoromethyl)-4-nitro-1H-pyrazole from these similar compounds, contributing to its unique reactivity and applications in chemical synthesis and biological research .

1-(Difluoromethyl)-4-nitro-1H-pyrazole serves as a linchpin in designing molecules with enhanced metabolic stability and target affinity. The difluoromethyl group (-CFH) improves pharmacokinetic properties by modulating electron-withdrawing effects and hydrogen-bonding potential, while the nitro group (-NO) facilitates subsequent reduction or displacement reactions for further functionalization . This dual functionality enables rapid access to structurally diverse libraries, particularly for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, its incorporation into Celecoxib analogs enhances COX-2 selectivity by 30% compared to parent compounds .

In synthetic chemistry, the compound’s compatibility with transition-metal catalysis—exemplified by its use in silver-mediated [3 + 2] cycloadditions—allows convergent synthesis of polyfunctionalized pyrazoles. These reactions achieve >90% regioselectivity for trifluoromethyl-cyano motifs, critical for optimizing drug-receptor interactions .

Historical Context and Evolution of Pyrazole Derivatives as Pharmacophores

Pyrazoles gained prominence in 1959 with the isolation of 1-pyrazolyl-alanine from watermelon seeds, revealing their natural occurrence and bioactivity . Early synthetic efforts focused on antipyretics like antipyrine (1884) and anti-inflammatories such as phenylbutazone (1949). The 1990s marked a turning point with Celecoxib’s introduction, showcasing pyrazole’s potential as a COX-2-selective scaffold .

The evolution toward fluorinated pyrazoles began in the 2000s, driven by the need for improved blood-brain barrier penetration and resistance to oxidative metabolism. 1-(Difluoromethyl)-4-nitro-1H-pyrazole epitomizes this trend, combining fluorine’s electronegativity with nitro’s versatility for cross-coupling reactions. Modern applications span oncology (e.g., crizotinib derivatives) and neurology, with recent patents highlighting its utility in allosteric kinase modulators .

Difluoromethylation Strategies for Core Structure Formation

The primary synthetic route to 1-(difluoromethyl)-4-nitro-1H-pyrazole involves difluoromethylation of 4-nitro-1H-pyrazole. This method typically employs sodium chlorodifluoroacetate as the difluoromethylating agent under basic conditions [1] [2]. The reaction proceeds via nucleophilic substitution, where the difluoromethyl group replaces a hydrogen atom on the pyrazole ring. A comparative analysis of difluoromethylation methods is provided in Table 1.

The compound 1-(difluoromethyl)-4-nitro-1H-pyrazole serves as a crucial building block in the development of Factor XIa inhibitors, representing a significant advancement in anticoagulant therapy. Factor XIa occupies a unique position in the coagulation cascade, functioning in the intrinsic pathway while playing a limited role in hemostasis, making it an attractive target for developing anticoagulants with improved safety profiles [1] [2] [3].

P2' Group Functionalization in Macrocyclic Inhibitors

The pyrazole ring system derived from 1-(difluoromethyl)-4-nitro-1H-pyrazole has emerged as a key structural component in the design of macrocyclic Factor XIa inhibitors, specifically serving as a P2' moiety [1] [4]. The P2' region of these inhibitors is critical for binding affinity and selectivity, as it occupies a specific pocket in the Factor XIa active site and contributes to the overall inhibitory potency [5] [6].

The difluoromethyl group attached to the pyrazole ring provides several advantageous properties for drug development. This fluorinated substituent enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated metabolism, while also optimizing the compound's lipophilicity for improved bioavailability [1] [4]. The electron-withdrawing nature of the difluoromethyl group also influences the electronic properties of the pyrazole ring, potentially affecting binding interactions with the target enzyme [7].

Structure-activity relationship studies have demonstrated that the pyrazole P2' group maintains Factor XIa inhibitory activity while offering improved physicochemical properties compared to alternative P2' moieties [5] [6]. The pyrazole ring forms favorable interactions within the S2' pocket of Factor XIa, contributing to the overall binding affinity through hydrogen bonding and hydrophobic contacts [5].

Case Study: Milvexian (BMS-986177) and Analogues

The most prominent example of a Factor XIa inhibitor derived from 1-(difluoromethyl)-4-nitro-1H-pyrazole is milvexian (BMS-986177/JNJ-70033093), which has advanced to Phase III clinical trials for the prevention and treatment of thromboembolic disorders [1] [3] [4]. Milvexian represents a macrocyclic inhibitor that demonstrates exceptional potency with a Factor XIa Ki value of 0.11 nM [4].

The synthesis of milvexian involves the strategic incorporation of the difluoromethyl-pyrazole moiety as a P2' group within a macrocyclic framework [3]. The synthetic route begins with 1-(difluoromethyl)-4-nitro-1H-pyrazole, which undergoes reduction to form the corresponding 4-amino derivative. This intermediate is then elaborated through a series of synthetic transformations to construct the complete macrocyclic structure [3].

Clinical development of milvexian has progressed through multiple phases, with Phase I studies demonstrating safety and tolerability at doses up to 200 mg twice daily and 500 mg once daily [8]. The compound exhibits rapid oral absorption with a time to peak of 2 to 4 hours and a terminal elimination half-life of 11 to 18 hours, supporting either once-daily or twice-daily dosing regimens [8].

Pharmacokinetic studies have revealed that milvexian is primarily eliminated through cytochrome P450 metabolism, specifically CYP3A, with relatively low renal excretion [8]. The dose range of 20-200 mg generally demonstrates dose-proportional pharmacokinetics, and the compound increases activated partial thromboplastin time in a concentration-dependent manner [8].

The development of milvexian represents a significant advancement in anticoagulant therapy, as it targets Factor XIa rather than the common coagulation pathway required for hemostasis. This mechanism of action theoretically allows for effective antithrombotic activity while minimizing bleeding risk, a major limitation of current anticoagulant therapies [8].

NLRP3 Inflammasome Modulation for Inflammatory Disorders

The NLRP3 inflammasome has emerged as a critical therapeutic target for treating inflammatory, autoinflammatory, autoimmune, and neoplastic diseases [9] [10]. The compound 1-(difluoromethyl)-4-nitro-1H-pyrazole serves as a key intermediate in the synthesis of NLRP3 inflammasome modulators, representing a novel approach to controlling inflammatory responses at the molecular level [10].

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship investigations have revealed that pyrazole-containing compounds exhibit significant potential as NLRP3 inflammasome inhibitors [11] [12]. The pyrazole ring system provides a versatile scaffold for incorporating various substituents that can modulate inflammatory responses. Studies have demonstrated that compounds containing pyrazole moieties can effectively inhibit NLRP3 inflammasome activation through multiple mechanisms [11].

The difluoromethyl substitution pattern observed in 1-(difluoromethyl)-4-nitro-1H-pyrazole contributes to enhanced metabolic stability and improved pharmacokinetic properties [11]. The presence of fluorine atoms can influence the compound's ability to cross biological membranes and interact with target proteins, potentially improving the therapeutic index of resulting inflammasome modulators [11].

Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) by interfering with NLRP3 inflammasome assembly and activation [11] [12]. The nitro group present in 1-(difluoromethyl)-4-nitro-1H-pyrazole can serve as a versatile functional handle for further chemical modifications, allowing for the synthesis of diverse derivatives with optimized anti-inflammatory properties [11].

Structure-activity studies have identified several key structural features that contribute to NLRP3 inflammasome inhibitory activity. The pyrazole ring system provides essential binding interactions with the NLRP3 protein, while the difluoromethyl group enhances selectivity and potency [11]. The nitro group can be reduced to generate amino derivatives that may exhibit different binding modes and selectivity profiles [11].

Target Engagement and Selectivity Mechanisms

The NLRP3 inflammasome operates through a complex multi-step activation process that involves priming and activation signals [13] [14]. Compounds derived from 1-(difluoromethyl)-4-nitro-1H-pyrazole can modulate this pathway by directly binding to the NLRP3 protein and preventing its activation [13].

Target engagement studies have utilized advanced techniques such as bioluminescence resonance energy transfer (BRET) assays to demonstrate direct binding of pyrazole-containing compounds to the NLRP3 NACHT domain [13]. These studies have revealed that pyrazole derivatives can occupy the same binding site as established NLRP3 inhibitors but with distinct conformational arrangements, potentially offering improved selectivity and reduced off-target effects [13].

The selectivity of pyrazole-derived NLRP3 inhibitors is particularly important for therapeutic applications, as the compounds must specifically target NLRP3 while avoiding interference with other inflammasome pathways such as NLRC4, AIM2, and pyrin inflammasomes [13] [14]. Studies have demonstrated that properly designed pyrazole derivatives can achieve high selectivity for NLRP3 over other inflammasome components [13].

Mechanistic investigations have shown that pyrazole-containing NLRP3 inhibitors can prevent the assembly of the inflammasome complex by maintaining NLRP3 in an inactive conformation [13]. This is achieved through binding to a specific pocket within the NLRP3 NACHT domain, which prevents the conformational changes necessary for inflammasome activation [13].

The development of NLRP3 inflammasome modulators based on 1-(difluoromethyl)-4-nitro-1H-pyrazole represents a promising approach for treating various inflammatory diseases, including rheumatoid arthritis, gout, type 2 diabetes, and cryopyrin-associated periodic syndromes [11] [10]. The ability to selectively modulate NLRP3 activity while preserving other immune functions makes these compounds attractive candidates for further development [13].

Antimicrobial and Herbicidal Derivative Development

The compound 1-(difluoromethyl)-4-nitro-1H-pyrazole has demonstrated significant potential in the development of antimicrobial and herbicidal agents, leveraging the unique properties of the pyrazole ring system combined with the difluoromethyl and nitro substituents [16] [17].

Antimicrobial activity studies have revealed that pyrazole derivatives containing difluoromethyl groups exhibit broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria [16] [17]. The minimum inhibitory concentration (MIC) values for pyrazole-based antimicrobials typically range from 0.25 to 4 μg/mL against resistant bacterial strains, demonstrating potent activity comparable to or exceeding that of standard antibiotics [16] [17].

The mechanism of antimicrobial action involves multiple pathways, including disruption of bacterial cell wall synthesis, inhibition of essential enzymes, and interference with DNA replication processes [16] [17]. Pyrazole derivatives have shown particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens, making them valuable candidates for addressing the growing problem of antibiotic resistance [17].

In the herbicidal domain, compounds derived from 1-(difluoromethyl)-4-nitro-1H-pyrazole have demonstrated effectiveness as protoporphyrinogen IX oxidase inhibitors [18] [19]. This enzyme plays a crucial role in the heme biosynthesis pathway in plants, and its inhibition leads to the accumulation of protoporphyrin IX, which causes oxidative damage and ultimately plant death [18] [19].

Herbicidal activity studies have shown that pyrazole-based compounds can effectively control dicotyledonous weeds such as Chenopodium serotinum, Stellaria media, and Brassica juncea at application rates as low as 37.5 g/ha [20]. The compounds also demonstrate good crop selectivity, particularly for wheat, maize, and rice, at application rates up to 150 g/ha [20].

The development of fungicidal properties represents another important application area for derivatives of 1-(difluoromethyl)-4-nitro-1H-pyrazole. These compounds can interfere with fungal respiratory chain processes and succinate dehydrogenase activity, leading to effective control of plant pathogenic fungi [7]. The difluoromethyl pyrazole scaffold has been incorporated into several commercial fungicides, including isopyrazam, sedaxane, and fluxapyroxad [7].